5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
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Overview
Description
5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazoles and triazoles, which share structural similarities with this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Based on its structural similarity to thiazoles and triazoles, it can be inferred that the compound might exhibit a range of biological activities, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne. This step often employs copper(I) catalysis under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a cyclopentyl boronic acid derivative.
Incorporation of the Trifluoromethylphenyl Group: This step can involve a Friedel-Crafts acylation reaction or a similar electrophilic aromatic substitution to introduce the trifluoromethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or partially reduced triazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its triazole ring and trifluoromethyl group are known to enhance biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.
N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide: Lacks the amino group, potentially reducing its ability to form hydrogen bonds and interact with biological targets.
5-amino-N-cyclopentyl-1-phenyltriazole-4-carboxamide: Lacks the trifluoromethyl group, which may decrease its lipophilicity and membrane permeability.
Uniqueness
The presence of the trifluoromethyl group in 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide enhances its chemical stability and biological activity. The cyclopentyl group provides additional steric bulk, which can influence the compound’s binding interactions and pharmacokinetic properties. The amino group allows for further functionalization and interaction with biological targets, making this compound a versatile and valuable molecule in scientific research and industrial applications.
Biological Activity
5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and mechanisms of action based on recent studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is often associated with various biological activities. The trifluoromethyl group enhances lipophilicity and biological potency, while the cyclopentyl moiety contributes to its structural diversity. The synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used in triazole chemistry .
Cytotoxicity Studies
Cytotoxicity assays have been conducted against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicate that the compound exhibits significant cytotoxic effects, with IC50 values comparable to or better than established chemotherapeutics like doxorubicin.
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HCT-116 | 12.22 | More potent than doxorubicin |
MCF-7 | 14.16 | Comparable to standard drugs |
HepG2 | 14.64 | Effective against liver cancer |
These findings suggest that the compound can inhibit cell viability effectively across multiple cancer types, indicating broad-spectrum anticancer potential .
The mechanisms underlying the cytotoxic effects of this compound include:
- Induction of Apoptosis : The compound has been shown to increase caspase-3 levels, a key marker for apoptosis, leading to programmed cell death in treated cells .
- Cell Cycle Arrest : Studies indicate that the compound causes G2/M phase arrest in the cell cycle, preventing cancer cells from dividing .
- Tubulin Inhibition : Molecular docking studies reveal that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances biological activity. Compounds with substituents that increase electron density on the phenyl ring tend to exhibit lower cytotoxicity, suggesting that optimal electronic properties are crucial for activity .
Case Studies
Recent research has demonstrated the efficacy of triazole-based compounds in various therapeutic contexts:
- Antitumor Activity : A study reported that derivatives similar to this compound displayed IC50 values ranging from 6.8 to 10.4 µM against HT-29 cells, outperforming standard treatments like cisplatin .
- Carbonic Anhydrase Inhibition : Related triazole analogs showed moderate inhibition against carbonic anhydrase-II, suggesting potential applications beyond oncology .
Properties
IUPAC Name |
5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)9-4-3-7-11(8-9)23-13(19)12(21-22-23)14(24)20-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKNETLGBJHOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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